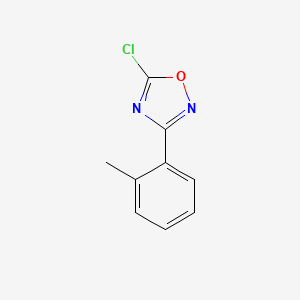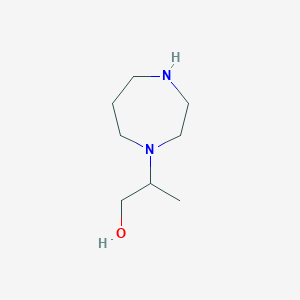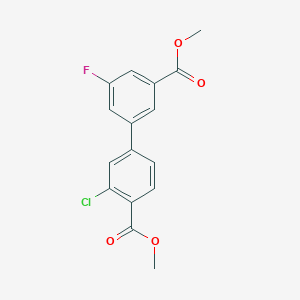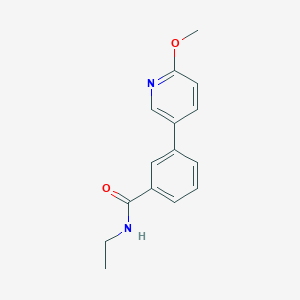
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Übersicht
Beschreibung
The compound “5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The methoxybenzyl group attached to the pyrazole ring could potentially influence the compound’s physical and chemical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The methoxybenzyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic aromatic ring. The methoxybenzyl group would be attached to the pyrazole ring, likely influencing the compound’s overall polarity and reactivity .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the methoxybenzyl group could make the compound susceptible to reactions such as demethylation or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazole ring and the methoxybenzyl group could contribute to properties such as polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Studies on derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have shown potent antimicrobial activities. These compounds were tested against various Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi, demonstrating significant antimicrobial properties (Raju et al., 2010).
Synthesis Methodologies
The efficient synthesis of related compounds, such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been reported. These methodologies, involving solvent-free condensation/reduction reactions, are notable for their operational ease and high yield (Becerra, Rojas, & Castillo, 2021).
Crystal Structure and Hydrogen Bonding
The crystal structure and hydrogen bonding patterns of derivatives like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole have been studied. These studies provide insights into the molecular arrangement and interactions, which are crucial for understanding their potential applications (Abonía et al., 2007).
Cytotoxicity and Anticancer Research
Some derivatives, such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells, like Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Safety and Hazards
Zukünftige Richtungen
The study and application of pyrazole derivatives is a dynamic field, with potential uses in areas such as medicinal chemistry and materials science. The specific compound “5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine” could be of interest in these areas, depending on its specific properties and activities .
Eigenschaften
IUPAC Name |
5-[2-[(4-methoxyphenyl)methoxy]ethyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-4-2-10(3-5-12)9-18-7-6-11-8-13(14)16-15-11/h2-5,8H,6-7,9H2,1H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMVJNKNFHXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)



![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)




![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)

